Lead chloride

Description

Properties

IUPAC Name |

lead(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Pb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZZLVAJGOAAY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Chloride: Formula, Structure, and Properties

For Immediate Release

This whitepaper provides a comprehensive technical overview of lead(II) chloride (PbCl₂), an inorganic compound of significant interest in various fields of research and development. Addressed to researchers, scientists, and drug development professionals, this document details the chemical formula, molecular and crystal structure, physicochemical properties, and key experimental protocols related to its synthesis and characterization.

Chemical Formula and Nomenclature

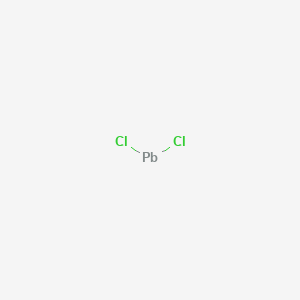

Lead(II) chloride, also known as plumbous chloride or by its mineral name cotunnite, is an inorganic compound with the chemical formula PbCl₂ .[1][2][3] It consists of one lead cation in the +2 oxidation state (Pb²⁺) and two chloride anions (Cl⁻).[2] The compound is a white, odorless, crystalline solid under ambient conditions.[4][5][6]

Molecular and Crystal Structure

The structure of lead(II) chloride varies significantly between its gaseous and solid states.

Gaseous Phase: In the vapor phase, the PbCl₂ molecule adopts a bent geometry.[1][2] Experimental data indicates a Cl-Pb-Cl bond angle of approximately 98°.[1][2][5][7] The bond distance between the lead and each chlorine atom is about 2.44 Å.[1][2][5][7]

Solid State: In its solid form, lead(II) chloride crystallizes in the orthorhombic system, forming needle-like crystals.[1][4][7] It is found naturally as the mineral cotunnite.[1][4] The crystal structure is complex; each lead (Pb²⁺) ion is coordinated by nine chloride (Cl⁻) ions in a tricapped triangular prism formation.[2][4][7] Six of these chloride ions are located at the vertices of a triangular prism, with the remaining three positioned beyond the center of each rectangular face of the prism.[2][4] The coordination is not uniform, with seven chloride ions at distances ranging from 280–309 pm and two at a greater distance of 370 pm from the central lead ion.[2][4]

Physicochemical and Crystallographic Data

A summary of the key quantitative properties of lead(II) chloride is presented below for easy reference and comparison.

Table 1: General and Physicochemical Properties of Lead(II) Chloride

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 7758-95-4 | [1][4][8] |

| Molar Mass | 278.10 g/mol | [1][3][4][5] |

| Physical Properties | ||

| Appearance | White odorless solid | [1][4][5] |

| Density | 5.85 g/cm³ | [1][3][4][5] |

| Melting Point | 501 °C (774 K) | [1][3][4][5] |

| Boiling Point | 950 °C (1,220 K) | [1][3][4][5] |

| Refractive Index (n_D) | 2.199 | [4] |

| Solubility | ||

| In Water (20 °C) | 0.99 g/100 mL (9.9 g/L) | [1][4][8] |

| In Water (100 °C) | 3.34 g/100 mL (33.4 g/L) | [8] |

| Solubility Product (K_sp) | 1.7 x 10⁻⁵ (at 20 °C) | [4] |

| Thermodynamic Data | ||

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -359.41 kJ/mol | [1][4] |

| Std. Molar Entropy (S⦵₂₉₈) | 135.98 J·K⁻¹·mol⁻¹ | [1][4] |

Table 2: Crystallographic Data for Lead(II) Chloride (Cotunnite)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][4] |

| Space Group | Pnma (No. 62) | [4] |

| Point Group | 2/m 2/m 2/m | [1] |

| Lattice Constants | a = 7.6204 Å | [4] |

| b = 4.5342 Å | [4] | |

| c = 9.0452 Å | [4] | |

| Formula Units (Z) | 4 | [4] |

| Coordination Number (Pb²⁺) | 9 | [1][7] |

Experimental Protocols

Synthesis of Lead(II) Chloride via Precipitation

This protocol describes a common laboratory method for synthesizing PbCl₂ by reacting a soluble lead(II) salt with a soluble chloride source.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

-

Sodium chloride (NaCl) or Hydrochloric acid (HCl)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper, suction flask)

-

Wash bottle with cold distilled water

-

Drying oven or desiccator

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a measured quantity of a soluble lead(II) salt, such as lead(II) nitrate, in a beaker containing distilled water.

-

In a separate beaker, prepare an aqueous solution of a chloride source, such as sodium chloride.

-

-

Precipitation: Slowly add the sodium chloride solution to the lead(II) nitrate solution while continuously stirring with a glass rod. A white precipitate of lead(II) chloride will form immediately.[1] The reaction is: Pb(NO₃)₂(aq) + 2 NaCl(aq) → PbCl₂(s) + 2 NaNO₃(aq).

-

Isolation: Allow the precipitate to settle. Set up the suction filtration apparatus. Carefully pour the mixture into the funnel to separate the solid PbCl₂ from the supernatant liquid.

-

Washing: Wash the collected precipitate on the filter paper with several small portions of cold distilled water. This removes any soluble impurities, such as unreacted salts (e.g., NaNO₃).

-

Drying: Transfer the purified lead(II) chloride from the filter paper to a watch glass. Dry the solid in a low-temperature oven (e.g., 60-80 °C) or in a desiccator until a constant weight is achieved. The final product is a pure, dry, white powder.

Characterization by Powder X-ray Diffraction (XRD)

This protocol provides a general methodology for confirming the crystal structure and phase purity of a synthesized PbCl₂ sample.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα (λ ≈ 1.54 Å) or similar X-ray source

-

Sample holder

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Finely grind the dried lead(II) chloride sample into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Mounting: Pack the powder into the sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters. A typical scan might range from a 2θ angle of 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Initiate the X-ray source and begin the scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

The output will be a diffractogram, which is a plot of intensity versus 2θ.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the experimental diffraction pattern to a reference pattern for cotunnite (PbCl₂) from a crystallographic database (e.g., JCPDS/ICDD).

-

A match in peak positions and relative intensities confirms the identity and crystal phase of the synthesized material. The absence of extraneous peaks indicates high phase purity.

-

Lattice parameters can be refined from the peak positions using specialized software.

-

Chemical Reactions and Pathways

Lead(II) chloride is a precursor for various other lead compounds, including organometallic derivatives.

Formation of Soluble Chloro Complexes

While PbCl₂ is poorly soluble in water, its solubility increases in the presence of excess chloride ions due to the formation of soluble complex ions like [PbCl₃]⁻ and [PbCl₄]²⁻.[4] This process involves the breaking of chloride bridges that form the solid-state structure.

References

- 1. Question: Describe how to prepare a pure, dry sample of lead(II) chlorid.. [askfilo.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. One-step synthesis of lead zirconate titanate particles using a solid-state reaction method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Synthesis of Lead Titanate: Thermodynamic Modeling and Experimental Verification | Semantic Scholar [semanticscholar.org]

- 7. Lead(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. Preparing an insoluble salt in a precipitation reaction | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Molar Mass and Density of Lead(II) Chloride (PbCl₂)

This technical guide provides a comprehensive overview of the molar mass and density of lead(II) chloride (PbCl₂), tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Properties of Lead(II) Chloride

Lead(II) chloride is a white, odorless solid at room temperature. The quantitative data for its molar mass and density are summarized below.

| Property | Value | Units |

| Molar Mass | 278.10 g/mol | g/mol |

| Density | 5.85 g/cm³ | g/cm³ |

Experimental Protocols

Precise determination of the molar mass and density of a solid compound like PbCl₂ is fundamental in various scientific disciplines. The following sections detail the methodologies for these measurements.

Determination of Molar Mass

The molar mass of a non-volatile solute can be determined experimentally using colligative properties, such as freezing point depression.

Protocol: Molar Mass Determination by Freezing Point Depression

This method is based on the principle that the freezing point of a solvent is lowered when a solute is dissolved in it. The extent of this depression is directly proportional to the molal concentration of the solute.

Materials:

-

A pure solvent with a known freezing point depression constant (K_f) (e.g., cyclohexane)

-

An unknown solid solute (e.g., PbCl₂)

-

A sensitive thermometer or temperature probe

-

A test tube

-

A beaker for a cooling bath (e.g., ice-water mixture)

-

An analytical balance

Procedure:

-

Determine the Freezing Point of the Pure Solvent:

-

Accurately weigh a known mass of the pure solvent into a test tube.

-

Place the test tube in a cooling bath and stir the solvent gently with the thermometer.

-

Record the temperature at regular intervals as the solvent cools.

-

The temperature will remain constant while the solvent freezes. This constant temperature is the freezing point of the pure solvent (T_f°).

-

-

Prepare the Solution:

-

Accurately weigh a known mass of the unknown solid solute (PbCl₂).

-

Add the solute to the test tube containing the pre-weighed solvent.

-

Gently heat the mixture to dissolve the solute completely.

-

-

Determine the Freezing Point of the Solution:

-

Allow the solution to cool in the same manner as the pure solvent, recording the temperature at regular intervals.

-

The temperature at which the solution begins to freeze is the freezing point of the solution (T_f).

-

-

Calculations:

-

Calculate the freezing point depression (ΔT_f) using the formula: ΔT_f = T_f° - T_f

-

Calculate the molality (m) of the solution using the freezing point depression equation: ΔT_f = K_f * m

-

From the molality, calculate the moles of solute: Moles of solute = molality (mol/kg) * mass of solvent (kg)

-

Finally, calculate the molar mass of the solute: Molar Mass = mass of solute (g) / moles of solute (mol)

-

Determination of Density

The density of an insoluble solid can be accurately determined using the pycnometer method, which relies on fluid displacement.

Protocol: Density Determination by the Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume. This method determines the volume of a solid by measuring the mass of a liquid it displaces.

Materials:

-

A pycnometer

-

An analytical balance

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent for an ionic solid, or distilled water if solubility is negligible)

-

The solid sample (PbCl₂)

Procedure:

-

Mass of the Empty Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty pycnometer with its stopper (m₁).

-

-

Mass of the Pycnometer with the Solid:

-

Place a sample of the solid (PbCl₂) into the pycnometer.

-

Weigh the pycnometer containing the solid with its stopper (m₂).

-

-

Mass of the Pycnometer with the Solid and Liquid:

-

Fill the pycnometer containing the solid with the chosen liquid, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess liquid to escape through the capillary.

-

Carefully dry the outside of the pycnometer.

-

Weigh the pycnometer containing the solid and the liquid (m₃).

-

-

Mass of the Pycnometer with Liquid Only:

-

Empty and clean the pycnometer.

-

Fill the pycnometer completely with the same liquid.

-

Insert the stopper, dry the exterior, and weigh it (m₄).

-

-

Calculations:

-

Mass of the solid: m_solid = m₂ - m₁

-

Mass of the liquid when the pycnometer is full: m_liquid_full = m₄ - m₁

-

Mass of the liquid with the solid: m_liquid_with_solid = m₃ - m₂

-

Mass of the displaced liquid: m_displaced_liquid = m_liquid_full - m_liquid_with_solid

-

Volume of the displaced liquid (which equals the volume of the solid): V_solid = m_displaced_liquid / ρ_liquid (where ρ_liquid is the known density of the liquid)

-

Density of the solid: ρ_solid = m_solid / V_solid

-

Workflow Visualization

The logical flow of the experimental determination of the molar mass and density of PbCl₂ can be visualized as follows.

lead chloride solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Lead(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) chloride (PbCl₂) in water and various organic solvents. The document details quantitative solubility data, experimental protocols for its determination, and a visual representation of the experimental workflow, designed to be a critical resource for laboratory and development settings.

Executive Summary

Lead(II) chloride is an inorganic compound of significant interest in various chemical and pharmaceutical processes. Its solubility is a crucial physical property that dictates its behavior in solution, affecting reaction kinetics, bioavailability, and environmental fate. This guide consolidates solubility data from various sources, presenting it in an accessible format for researchers. While PbCl₂ is poorly soluble in cold water, its solubility increases significantly with temperature.[1] It is generally insoluble in alcohols and other non-polar organic solvents but shows appreciable solubility in specific polar aprotic solvents and in aqueous solutions containing chloride ions due to complex formation.[2][3][4]

Solubility of Lead(II) Chloride in Water

The solubility of lead(II) chloride in water is strongly dependent on temperature. It is considered sparingly soluble in cold water and demonstrates a marked increase in solubility as the temperature rises.[1][5] This property is often exploited in qualitative inorganic analysis for the separation of lead ions. The dissolution in water is an equilibrium process represented by the equation:

PbCl₂(s) ⇌ Pb²⁺(aq) + 2Cl⁻(aq)

The solubility product constant (Ksp) for this equilibrium at 20-25°C is approximately 1.6 x 10⁻⁵ to 1.7 x 10⁻⁵.[1][4][6]

Table 2.1: Quantitative Solubility of PbCl₂ in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Solubility (mol/L) |

| 0 | 0.67 | ~0.024 |

| 20 | 0.99 | ~0.036 |

| 40 | 1.45 | ~0.052 |

| 60 | 1.98 | ~0.071 |

| 80 | 2.62 | ~0.094 |

| 100 | 3.31 - 3.2 | ~0.119 |

Data sourced from multiple references, including[4][5]. Molar solubility is calculated based on the g/100g value and the molar mass of PbCl₂ (278.10 g/mol ).

Solubility of Lead(II) Chloride in Organic Solvents

The solubility of lead(II) chloride in organic solvents is more varied and depends heavily on the solvent's polarity and its ability to form complexes with lead ions. Generally, it is insoluble in alcohols and non-polar hydrocarbons.[2][4][7] However, it exhibits solubility in certain polar aprotic solvents, particularly those that can act as ligands.

Table 3.1: Solubility of PbCl₂ in Various Organic and Other Solvents

| Solvent | Chemical Formula | Solubility | Notes |

| Ethanol | C₂H₅OH | Insoluble | Generally cited as insoluble in alcohols.[2][3][4] |

| Methanol | CH₃OH | Insoluble | Similar to ethanol, considered insoluble. |

| Acetone | (CH₃)₂CO | Insoluble | Not a suitable solvent for PbCl₂. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | As a non-polar ether, it does not effectively solvate the ions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (e.g., 10 g / 100 cc) | DMSO is an effective solvent for PbCl₂ and other inorganic salts.[8][9][10][11][12] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Sparingly Soluble / Insoluble | Often requires heating or co-solvents like DMSO to achieve dissolution.[9][11] |

| Glycerol | C₃H₈O₃ | Soluble (dissolves slowly) | A polar protic solvent capable of dissolving PbCl₂.[11] |

| Pyridine | C₅H₅N | Soluble | Can dissolve PbCl₂.[11] |

| Dilute HCl | HCl (aq) | Slightly Soluble | Solubility increases in concentrated HCl due to the formation of the tetrachloroplumbate(II) complex ion, [PbCl₄]²⁻.[4][13] |

| Ammonia | NH₃ (aq) | Slightly Soluble | [3][4] |

| Alkali Hydroxides | e.g., NaOH (aq) | Soluble | Dissolves due to the formation of hydroxo complexes.[2][4] |

Experimental Protocol: Determination of Solubility by the Shake-Flask Conductometric Method

This protocol details a reliable method for determining the solubility of a sparingly soluble salt like lead(II) chloride in a given solvent by creating a saturated solution and measuring its conductivity.[14][15][16]

Principle

The solubility of a sparingly soluble salt can be determined by measuring the electrical conductivity of its saturated solution. The conductivity of the solution is directly related to the concentration of the dissolved ions. By measuring the specific conductance of the saturated solution and knowing the molar ionic conductances, the molar concentration (i.e., solubility) can be calculated.

Apparatus and Reagents

-

Apparatus:

-

Conductivity meter and conductivity cell

-

Thermostatic water bath for temperature control

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm) or centrifuge

-

Volumetric flasks and pipettes

-

-

Reagents:

-

High-purity lead(II) chloride (PbCl₂) powder

-

High-purity solvent (e.g., deionized water, DMSO)

-

Standard potassium chloride (KCl) solution (e.g., 0.02 M) for cell constant determination

-

Procedure

-

Cell Constant Determination:

-

Rinse the conductivity cell thoroughly with deionized water and then with the standard 0.02 M KCl solution.

-

Measure the conductance of the 0.02 M KCl solution at a precisely controlled temperature (e.g., 25°C).

-

Calculate the cell constant (Kcell) using the known specific conductivity (κ) of the standard KCl solution.

-

Kcell = κ_KCl / G_measured (where G is the measured conductance).

-

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid PbCl₂ to a conical flask containing a known volume of the chosen solvent. "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Stopper the flask, place it in the thermostatic water bath set to the desired temperature, and stir the suspension vigorously using a magnetic stirrer.

-

-

Equilibration:

-

Allow the suspension to stir for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.[16]

-

-

Sample Separation:

-

Stop the stirring and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant liquid without disturbing the solid residue. It is critical to ensure no solid particles are transferred. This is best achieved by filtering the sample through a syringe filter that has been pre-warmed to the experimental temperature. Alternatively, centrifugation can be used to separate the solid.[16]

-

-

Conductivity Measurement:

-

Rinse the conductivity cell with a small amount of the saturated solution before filling it for the measurement.

-

Measure the conductance of the saturated PbCl₂ solution at the same temperature used for equilibration.

-

Also, measure the conductance of the pure solvent used, as this background must be subtracted.

-

Calculation of Solubility

-

Specific Conductance of Solution: Calculate the specific conductance of the saturated solution (κ_sol) using the measured conductance (G_sol) and the cell constant:

-

κ_sol = Kcell * G_sol

-

-

Corrected Specific Conductance: Subtract the specific conductance of the pure solvent (κ_solvent) from that of the solution to get the conductance due to the dissolved salt (κ_PbCl₂):

-

κ_PbCl₂ = κ_sol - κ_solvent

-

-

Molar Solubility: Calculate the molar solubility (S) using the limiting molar conductivity (Λ⁰) of PbCl₂:

-

S = (1000 * κ_PbCl₂) / Λ⁰_PbCl₂

-

Λ⁰_PbCl₂ is the sum of the limiting molar ionic conductivities of the ions: Λ⁰_PbCl₂ = λ⁰(Pb²⁺) + 2 * λ⁰(Cl⁻). These values must be obtained from literature for the specific solvent and temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of lead(II) chloride solubility as described in the protocol above.

Caption: A flowchart of the key stages for determining the solubility of a sparingly soluble salt.

References

- 1. Is PbCl2 Soluble In Water? - Engineering Training Institute [engineeringtraininginstitute.com]

- 2. chembk.com [chembk.com]

- 3. quora.com [quora.com]

- 4. Lead(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Lead(II)_chloride [chemeurope.com]

- 7. 7758-95-4 CAS MSDS (Lead(II) chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. studylib.net [studylib.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. homework.study.com [homework.study.com]

- 14. scribd.com [scribd.com]

- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Mineral Properties and Natural Occurrence of Cotunnite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotunnite, the naturally occurring mineral form of lead(II) chloride (PbCl₂), is a halide mineral of significant interest due to its unique physicochemical properties and its presence in specific geological and anthropogenic environments. This technical guide provides a comprehensive overview of the core mineralogical properties of cotunnite, its natural occurrences, and associated minerals. Detailed summaries of its crystallographic, physical, and optical characteristics are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines key experimental protocols for the synthesis and structural analysis of cotunnite, offering valuable methodological insights for researchers. The relationships between its properties and formation environments are also visually represented to facilitate a deeper understanding of this mineral.

Introduction

Cotunnite, named in honor of Domenico Cotugno, an Italian physician and anatomist, was first described in 1825 from an occurrence on Mount Vesuvius, Italy.[1] It is a secondary mineral, often formed as an alteration product of other lead-bearing minerals or as a sublimate in volcanic fumaroles.[2][3] While not a common rock-forming mineral, its presence can be indicative of specific geochemical conditions. This guide aims to provide a detailed technical resource on cotunnite for professionals in various scientific fields.

Mineral Properties of Cotunnite

The fundamental properties of cotunnite are summarized in the following tables, providing a quantitative and qualitative overview of its key characteristics.

Physical Properties

| Property | Value | Citation(s) |

| Lustre | Adamantine, Silky, Pearly | [4] |

| Transparency | Transparent, Translucent | [4] |

| Color | Colorless, white, light yellow, light green | [1][4] |

| Streak | White | [5] |

| Hardness (Mohs) | 1.5 - 2.5 | [1][2][4] |

| Tenacity | Sectile | [4] |

| Cleavage | Perfect on {010} | [1][4] |

| Fracture | Sub-conchoidal | [1][4] |

| Density (g/cm³) | 5.3 - 5.8 (measured), 5.81 (calculated) | [1][4] |

Crystallographic Properties

| Property | Value | Citation(s) |

| Crystal System | Orthorhombic | [1][4] |

| Crystal Class | Dipyramidal (mmm) | [1] |

| Space Group | Pnam (non-standard setting) | [1][4] |

| Unit Cell Parameters | a = 7.6222(5) Å, b = 9.0448(7) Å, c = 4.5348(4) Å | [1][4] |

| a:b:c Ratio | 0.843 : 1 : 0.501 | [4] |

| Unit Cell Volume | 312.63 ų (calculated) | [4] |

| Twinning | On {120} (observed in artificial crystals) | [4][5] |

Optical Properties

| Property | Value | Citation(s) |

| Type | Biaxial (+) | [1] |

| Refractive Indices | nα = 2.199, nβ = 2.217, nγ = 2.260 | [1] |

| Birefringence | δ = 0.061 | [1] |

| 2V angle (measured) | 67° | [1] |

Natural Occurrence and Association

Cotunnite is a relatively rare mineral found in specific geological settings. Its formation is primarily associated with two distinct environments: volcanic fumaroles and the oxidation zones of lead deposits, particularly in arid and saline conditions.[4][5][6]

Geological Environments

-

Volcanic Fumaroles: Cotunnite is well-known as a sublimate product near active volcanoes.[1][2][3] The high temperatures and chlorine-rich gases in these environments facilitate the reaction of lead-bearing compounds to form lead(II) chloride, which then crystallizes as cotunnite upon cooling. The type locality for cotunnite is Mount Vesuvius in Italy, a classic example of this mode of occurrence.[1][4]

-

Oxidized Lead Deposits: In arid and saline environments, cotunnite can form as a secondary alteration product of galena (PbS) and other primary lead minerals.[2][4][7] The presence of chloride ions, often from saline groundwater or sea spray, is crucial for its formation.[5]

-

Anthropogenic Environments: Cotunnite has also been reported as an alteration product on lead-containing archaeological artifacts and in ancient lead slags that have been exposed to seawater.[1][6]

Notable Localities

| Locality | Country | Geological Setting | Citation(s) |

| Mount Vesuvius | Italy | Volcanic Fumaroles | [1][4][5] |

| La Fossa crater, Vulcano Island | Italy | Volcanic Fumaroles | [4] |

| Tarapacá Region (e.g., Cerro Challacollo) | Chile | Oxidized Lead Deposits in Arid Climate | [1][4][5] |

| Tolbachik Volcano, Kamchatka | Russia | Volcanic Fumaroles | [1][2] |

| Laurion | Greece | Alteration of Ancient Slag by Seawater | [5][6] |

| Leadhills and Wanlockhead | Scotland, UK | Gossans of Lead Veins | [5] |

| Arizona and Colorado | USA | Lead Deposits | [5] |

| Penrhyn Du, Llŷn Peninsula | Wales, UK | Reaction of Galena with Seawater | [8] |

Associated Minerals

Cotunnite is frequently found in association with a variety of other minerals, which can provide further clues about its formation environment.

| Associated Mineral | Chemical Formula |

| Anglesite | PbSO₄ |

| Boleite | KPb₂₆Ag₉Cu₂₄(OH)₄₈Cl₆₂ |

| Cerussite | PbCO₃ |

| Challacolloite | KPb₂Cl₅ |

| Galena | PbS |

| Halite | NaCl |

| Penfieldite | Pb₂Cl₃(OH) |

| Phosgenite | Pb₂(CO₃)Cl₂ |

| Quartz | SiO₂ |

(Data sourced from Mindat.org)

Experimental Protocols

The synthesis and characterization of cotunnite are essential for a thorough understanding of its properties and behavior. The following sections detail the methodologies for key experiments.

Synthesis of Cotunnite (Lead(II) Chloride) Crystals

Several methods can be employed for the synthesis of lead(II) chloride crystals in a laboratory setting.

Objective: To synthesize PbCl₂ via a precipitation reaction.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

-

Hydrochloric acid (HCl) or Sodium chloride (NaCl) solution

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, by dissolving it in distilled water.

-

Slowly add a solution containing chloride ions (e.g., hydrochloric acid or sodium chloride solution) to the lead salt solution while stirring continuously.

-

A white precipitate of lead(II) chloride will form immediately.

-

Continue stirring for a few minutes to ensure complete precipitation.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with cold distilled water to remove any unreacted salts.

-

Dry the purified lead(II) chloride crystals in an oven at a low temperature (e.g., 80-100 °C) to a constant weight.

Objective: To purify synthesized PbCl₂ and grow larger, well-formed crystals.

Materials:

-

Crude lead(II) chloride precipitate

-

Distilled water

-

Beaker

-

Hot plate

-

Stirring rod

-

Filtration apparatus

Procedure:

-

Place the crude lead(II) chloride precipitate in a beaker.

-

Add a small amount of distilled water and heat the mixture on a hot plate while stirring. Lead(II) chloride is sparingly soluble in cold water but its solubility increases significantly in hot water.

-

Continue adding hot distilled water until the lead(II) chloride is completely dissolved.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

As the solution cools, the solubility of lead(II) chloride decreases, leading to the formation of purified crystals.

-

For the growth of larger single crystals, the cooling process should be as slow as possible. This can be achieved by insulating the beaker or placing it in a dewar.

-

Once crystallization is complete, separate the crystals from the mother liquor by filtration.

-

Dry the crystals as described in the precipitation method.

Crystal Structure Determination

The crystal structure of cotunnite has been determined and refined using single-crystal X-ray diffraction and neutron diffraction techniques.

Objective: To determine the atomic positions and unit cell parameters of a single crystal of cotunnite.

Methodology Outline:

-

Crystal Selection: A small, high-quality single crystal of lead(II) chloride, grown by methods such as slow evaporation or cooling of a saturated solution, is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffraction spots are measured. These data are then corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Objective: To precisely determine the positions of the chlorine atoms in the cotunnite structure.

Methodology Outline:

-

Sample Preparation: A powdered sample or a single crystal of lead(II) chloride is used.

-

Data Collection: The sample is placed in a neutron diffractometer. A beam of thermal neutrons is scattered by the sample, and the diffraction pattern is recorded by a detector.

-

Data Analysis: The neutron diffraction data are analyzed in a similar manner to X-ray diffraction data to refine the crystal structure. Neutron diffraction is particularly advantageous for locating light atoms, such as chlorine, in the presence of heavy atoms like lead, due to the different scattering cross-sections compared to X-rays.

Logical Relationships and Formation Pathways

The following diagram illustrates the key relationships between the properties of cotunnite and its formation environments.

Caption: Formation pathways and key properties of cotunnite.

Conclusion

Cotunnite, while not a widespread mineral, provides valuable insights into geochemical processes occurring in specific volcanic and arid environments. Its well-defined chemical composition and crystal structure make it an excellent subject for experimental studies in mineralogy, materials science, and solid-state chemistry. The detailed understanding of its properties and formation, as outlined in this guide, serves as a crucial foundation for further research and potential applications. The provided experimental methodologies offer a starting point for the synthesis and characterization of cotunnite and related lead halide materials.

References

- 1. The crystal structure of lead chloride. | Semantic Scholar [semanticscholar.org]

- 2. A powder X-ray diffraction study of this compound oxalate Pb2Cl2(C2O4): ab initio structure determination and thermal behavior | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. The crystal structure of this compound (1963) | Ronald L. Sass | 30 Citations [scispace.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 8. researchgate.net [researchgate.net]

synthesis of lead chloride from lead nitrate and HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) chloride (PbCl₂) from lead(II) nitrate (B79036) (Pb(NO₃)₂) and hydrochloric acid (HCl). The document details the underlying chemical principles, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of reference.

Core Principles

The synthesis of lead(II) chloride from lead(II) nitrate and hydrochloric acid is a precipitation reaction, a type of double displacement reaction.[1][2] In this reaction, the lead(II) cations (Pb²⁺) from the aqueous lead(II) nitrate solution react with the chloride anions (Cl⁻) from the hydrochloric acid to form the sparingly soluble salt, lead(II) chloride, which precipitates out of the solution as a white solid.[1][2][3][4] The other product of the reaction is nitric acid (HNO₃), which remains in the aqueous phase.[1][5]

The balanced chemical equation for this reaction is:

Pb(NO₃)₂(aq) + 2HCl(aq) → PbCl₂(s) + 2HNO₃(aq) [6][7][8]

The reaction is driven by the formation of the insoluble lead(II) chloride precipitate.[1] The solubility of lead(II) chloride in water is highly dependent on temperature, a property that is exploited for the purification of the product through recrystallization.[2][3][9][10]

Quantitative Data

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Appearance |

| Lead(II) Nitrate (Pb(NO₃)₂) | 331.2 | White crystalline solid |

| Hydrochloric Acid (HCl) | 36.46 | Colorless aqueous solution |

| Lead(II) Chloride (PbCl₂) | 278.1 | White crystalline solid[11] |

| Nitric Acid (HNO₃) | 63.01 | Colorless aqueous solution |

Solubility of Lead(II) Chloride in Water

The solubility of lead(II) chloride in water increases significantly with temperature. This characteristic is fundamental to the purification process of recrystallization.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 0.67[9] |

| 20 | 0.99[11] |

| 100 | 3.2[9] |

Experimental Protocols

Synthesis of Crude Lead(II) Chloride

This protocol is based on a typical laboratory-scale synthesis.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Concentrated hydrochloric acid (HCl, ~12 M)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution of Lead(II) Nitrate: In a 250 mL beaker, dissolve 10.0 g of lead(II) nitrate in approximately 100 mL of distilled water. Stir the solution gently with a stirring rod until all the solid has dissolved.

-

Precipitation: While stirring, slowly add 5.1 mL of concentrated hydrochloric acid to the lead(II) nitrate solution. A white precipitate of lead(II) chloride will form immediately.[1][2][3]

-

Digestion and Cooling: Continue stirring for 1-2 minutes to ensure complete precipitation. Place the beaker in an ice bath for approximately 15-20 minutes to minimize the solubility of the lead(II) chloride.

-

Isolation of Crude Product: Set up a Buchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of cold distilled water.

-

Filtration: Carefully pour the cold suspension of lead(II) chloride into the Buchner funnel. Use a small amount of ice-cold distilled water to rinse any remaining precipitate from the beaker into the funnel.

-

Washing: Wash the precipitate on the filter paper with two small portions (5-10 mL each) of ice-cold distilled water to remove the soluble nitric acid and any unreacted starting materials.

-

Drying: Leave the vacuum on for several minutes to pull air through the precipitate and partially dry it. Carefully remove the filter paper with the crude lead(II) chloride and place it on a watch glass to air dry completely. Alternatively, the product can be dried in a desiccator.

Purification by Recrystallization

This protocol takes advantage of the temperature-dependent solubility of lead(II) chloride to achieve a higher purity product.[3][12][13][14]

Materials:

-

Crude lead(II) chloride

-

Distilled water

-

Beakers

-

Hot plate

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution in Hot Water: Transfer the crude lead(II) chloride to a clean beaker. For every gram of crude product, add approximately 30 mL of distilled water.

-

Heating: Gently heat the suspension on a hot plate while stirring continuously. The lead(II) chloride will dissolve as the temperature approaches the boiling point of water.[2][3] Continue heating until all the solid has dissolved. If any insoluble impurities remain, the hot solution can be filtered through a pre-heated funnel with fluted filter paper.

-

Crystallization: Remove the beaker from the hot plate and allow it to cool slowly to room temperature. As the solution cools, the solubility of lead(II) chloride decreases, and needle-like crystals will begin to form.[15] To maximize the yield, once the solution has reached room temperature, place the beaker in an ice bath for about 15-20 minutes.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water.

-

Drying: Dry the purified lead(II) chloride crystals on a watch glass or in a desiccator.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of lead(II) chloride.

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

References

- 1. quora.com [quora.com]

- 2. State one relevant observation for the following Lead class 12 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. echemi.com [echemi.com]

- 6. Pb(NO3)2 + 2 HCl → PbCl2 + 2 HNO3 - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. gauthmath.com [gauthmath.com]

- 8. brainly.com [brainly.com]

- 9. reddit.com [reddit.com]

- 10. Is PbCl2 Soluble In Water? - Engineering Training Institute [engineeringtraininginstitute.com]

- 11. en.wikipedia.org [en.wikipedia.org]

- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. athabascau.ca [athabascau.ca]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lead(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of lead(II) chloride (PbCl₂). It is intended to serve as a core reference for researchers in materials science, chemistry, and drug development who require detailed crystallographic information on this compound. This document outlines the structural characteristics, presents key lattice parameters from various studies, details the experimental methodologies used for its characterization, and provides a logical workflow for its structural determination.

Crystal Structure of Lead(II) Chloride

Lead(II) chloride, which occurs naturally as the mineral cotunnite, crystallizes in the orthorhombic crystal system.[1][2] Its structure is a significant prototype, and numerous other compounds adopt the cotunnite (PbCl₂) structure type.

The crystal structure belongs to the space group Pnma (No. 62) .[1][3] In this arrangement, each lead (Pb²⁺) ion is coordinated by nine chloride (Cl⁻) ions, forming a tricapped triangular prismatic geometry.[1] However, the coordination is not perfectly uniform; seven of the chloride ions are situated at distances ranging from 2.80 to 3.09 Å from the lead ion, while two are located at a greater distance of approximately 3.70 Å.[1]

The structure consists of two inequivalent chloride ion sites.[3] One type of chloride ion is bonded to four lead ions in a distorted tetrahedral arrangement, forming a mixture of corner and edge-sharing tetrahedra. The other chloride ion is bonded to three lead ions in a distorted trigonal non-coplanar geometry.[3] This complex coordination network results in a dense, three-dimensional structure.[3][4]

Lattice Parameters

The lattice parameters of lead(II) chloride have been determined by various experimental techniques, primarily X-ray and neutron diffraction. While there are slight variations in the reported values between different studies, they are generally in close agreement. The data presented in the following table summarizes the key crystallographic parameters for the orthorhombic phase of PbCl₂.

| Parameter | Value (Materials Project) [3] | Value (Wikipedia) [1] | Value (Mindat) [5] | Value (Catalyst Hub) [6] |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma (No. 62) | Pnam (non-standard setting) | Pnma (No. 62) |

| a (Å) | 4.55 | 7.62040 (pm) = 7.620 Å | 7.6222 | 4.579 |

| b (Å) | 7.67 | 4.53420 (pm) = 4.534 Å | 9.0448 | 7.790 |

| c (Å) | 9.17 | 9.04520 (pm) = 9.045 Å | 4.5348 | 9.356 |

| α (°) | 90.00 | 90 | 90 | 90.000 |

| β (°) | 90.00 | 90 | 90 | 90.000 |

| γ (°) | 90.00 | 90 | 90 | 90.000 |

| Volume (ų) | 319.98 | 312.63 | 312.63 | 333.74 |

| Formula Units (Z) | 4 | 4 | ||

| Calculated Density (g/cm³) | 5.77 | 5.85 | 5.81 | 5.535 |

Note: The different values for the lattice parameters a, b, and c in some sources are due to different conventions for assigning the crystallographic axes in the orthorhombic system. The standard setting for the Pnma space group is used by the Materials Project.

Experimental Protocols

The determination of the crystal structure and lattice parameters of lead(II) chloride is primarily achieved through single-crystal or powder diffraction techniques. Below are detailed methodologies for these key experiments.

Sample Preparation and Crystal Growth

High-quality single crystals are essential for precise structural determination.

-

Synthesis : Polycrystalline lead(II) chloride can be synthesized by the reaction of a soluble lead salt (e.g., lead(II) nitrate, Pb(NO₃)₂) with a chloride source (e.g., hydrochloric acid, HCl, or sodium chloride, NaCl) in an aqueous solution. The resulting white precipitate of PbCl₂ is then washed and dried.

-

Crystal Growth : Single crystals of PbCl₂ for diffraction studies can be grown from a saturated aqueous solution. Due to the low solubility of PbCl₂ in cold water, crystal growth is often achieved by slow cooling of a saturated solution prepared in boiling water.[5] Another method involves the slow evaporation of the solvent at a constant temperature. For high-purity crystals, recrystallization may be performed multiple times.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate determination of unit cell dimensions and atomic positions.

-

Crystal Mounting : A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Data Collection : The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector (e.g., a CCD or CMOS detector). The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K, to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing : The collected images are processed to integrate the intensities of the diffraction spots. Corrections are applied for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using a least-squares method, where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best fit between the calculated and observed diffraction intensities.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for identifying the crystalline phase and determining lattice parameters from a polycrystalline sample.

-

Sample Preparation : A finely ground powder of lead(II) chloride is prepared to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection : The diffraction pattern is recorded using a powder diffractometer. The instrument scans a range of 2θ angles, and the intensity of the diffracted X-rays is measured at each step.

-

Phase Identification : The positions of the diffraction peaks in the resulting pattern are compared to standard diffraction databases (e.g., the Powder Diffraction File from the ICDD) to confirm the identity of the PbCl₂ phase.

-

Rietveld Refinement : For precise lattice parameter determination, the entire diffraction pattern is modeled using the Rietveld method. This involves creating a theoretical model of the crystal structure (including space group, atomic positions, and lattice parameters) and refining these parameters to minimize the difference between the calculated and the experimental diffraction patterns. The refinement process also accounts for instrumental and sample-related peak broadening effects.

Neutron Diffraction

Neutron diffraction provides complementary information to XRD, particularly in accurately locating lighter atoms if present and studying magnetic structures.

-

Sample : A larger single crystal or a significant amount of powder is typically required for neutron diffraction compared to XRD due to the lower scattering cross-section of neutrons.

-

Data Collection : The experiment is performed at a neutron source (e.g., a nuclear reactor or a spallation source). A monochromatic neutron beam is directed at the sample, and the diffracted neutrons are detected at various angles.

-

Data Analysis : The data analysis is similar to that of XRD, involving structure solution and refinement to obtain the crystallographic parameters. Neutron diffraction was used by Nozik et al. to more precisely determine the crystal structure of cotunnite (PbCl₂).[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of lead(II) chloride.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. The crystal structure of lead chloride (1963) | Ronald L. Sass | 30 Citations [scispace.com]

- 3. A powder X-ray diffraction study of this compound oxalate Pb2Cl2(C2O4): ab initio structure determination and thermal behavior | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 5. This compound crystal growth from boiling solutions | Publicación [silice.csic.es]

- 6. utoledo.edu [utoledo.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Plumbous Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plumbous chloride, also known as lead(II) chloride (PbCl₂), is an inorganic compound of significant interest in various scientific and industrial fields. It is a white, odorless solid under ambient conditions and occurs naturally as the mineral cotunnite.[1] While its primary applications are in chemical synthesis, its unique properties and interactions are of considerable interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of plumbous chloride, detailed experimental protocols for its synthesis and characterization, and visual representations of its structural and reactive characteristics.

Physical Properties of Plumbous Chloride

The physical characteristics of plumbous chloride are well-documented, providing a foundation for its application and handling in a laboratory setting. A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molar Mass | 278.10 g/mol | [1][2] |

| Appearance | White odorless solid | [1][2] |

| Density | 5.85 g/cm³ | [1][2] |

| Melting Point | 501 °C (934 °F; 774 K) | [1][2] |

| Boiling Point | 950 °C (1,740 °F; 1,220 K) | [1][2] |

| Solubility in Water | 0.99 g/100 mL (at 20 °C) | [1] |

| 3.34 g/100 mL (at 100 °C) | [3] | |

| Solubility Product (Ksp) | 1.7 × 10⁻⁵ (at 20 °C) | [1] |

| Crystal Structure | Orthorhombic | [4][5] |

| Refractive Index (nD) | 2.199 | [1] |

| Magnetic Susceptibility (χ) | -73.8 × 10⁻⁶ cm³/mol | [1] |

Crystal and Molecular Structure

In its solid state, plumbous chloride adopts an orthorhombic crystal structure.[4][5] Each lead(II) ion is coordinated by nine chloride ions in a tricapped triangular prism formation.[4] Six of these chloride ions are situated at the vertices of the triangular prism, with the remaining three located beyond the centers of each of the prism's rectangular faces.[4] The bond distances between the central lead ion and the coordinating chloride ions are not uniform, with seven being in the range of 280–309 pm and two at a greater distance of 370 pm.[4] This arrangement results in the formation of white, needle-like crystals.[4]

In the gaseous phase, PbCl₂ molecules exhibit a bent structure. The angle between the two chlorine atoms and the central lead atom (Cl–Pb–Cl) is 98°, and the length of each lead-chlorine bond is 2.44 Å.[4][6]

Chemical Properties of Plumbous Chloride

Plumbous chloride exhibits a range of chemical behaviors, primarily characterized by its low solubility in water and its participation in various precipitation and complexation reactions.

Solubility and Complex Ion Formation

Plumbous chloride is sparingly soluble in cold water, a property that is often exploited in qualitative inorganic analysis for the separation of lead ions from other cations.[1] Its solubility increases significantly in hot water.[3]

The addition of excess chloride ions to a suspension of PbCl₂ leads to the formation of soluble complex ions, such as [PbCl₃]⁻ and [PbCl₄]²⁻.[6] This reaction involves the breaking of the chloride bridges that form the polymeric framework of solid PbCl₂.[6]

Key Chemical Reactions

Plumbous chloride participates in several important chemical reactions:

-

Reaction with Sodium Nitrite (B80452): When heated with molten sodium nitrite (NaNO₂), plumbous chloride is converted to lead(II) oxide (PbO).[4]

-

PbCl₂(l) + 3NaNO₂(l) → PbO(s) + NaNO₃(l) + 2NO(g) + 2NaCl(l)

-

-

Synthesis of Lead(IV) Chloride: Plumbous chloride is a precursor in the synthesis of the less stable lead(IV) chloride (PbCl₄). This is achieved by bubbling chlorine gas through a saturated solution of PbCl₂ in aqueous ammonium (B1175870) chloride to form the intermediate ammonium hexachloroplumbate(IV) ([NH₄]₂[PbCl₆]). This intermediate is then reacted with cold, concentrated sulfuric acid to yield PbCl₄ as an oil.[4][7]

-

Formation of Organolead Compounds: Plumbous chloride is a key starting material for the synthesis of organometallic lead compounds, such as plumbocenes. It reacts with Grignard reagents (RMgBr) and organolithium compounds (RLi).[4]

-

2PbCl₂ + 4RLi → R₄Pb + 4LiCl + Pb

-

2PbCl₂ + 4RMgBr → R₄Pb + Pb + 4MgBrCl

-

Experimental Protocols

Synthesis of Plumbous Chloride by Precipitation

This protocol describes the preparation of plumbous chloride from the reaction of a soluble lead(II) salt with a soluble chloride salt.[1][8]

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium chloride (NaCl)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter funnel and filter paper

-

Wash bottle

Procedure:

-

Prepare a solution of lead(II) nitrate by dissolving a known mass of Pb(NO₃)₂ in distilled water in a beaker.

-

In a separate beaker, prepare a solution of sodium chloride by dissolving a stoichiometric amount of NaCl in distilled water.

-

Slowly add the sodium chloride solution to the lead(II) nitrate solution while continuously stirring with a glass rod. A white precipitate of lead(II) chloride will form immediately.[1]

-

Continue stirring for a few minutes to ensure the reaction goes to completion.

-

Separate the precipitate from the supernatant by filtration using a filter funnel and filter paper.

-

Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities.

-

Carefully transfer the filter paper with the precipitate to a watch glass and allow it to dry in a low-temperature oven or in a desiccator.

Determination of the Solubility Product Constant (Ksp) of Plumbous Chloride

This protocol outlines a method to experimentally determine the Ksp of PbCl₂.[9][10]

Materials:

-

Saturated solution of lead(II) chloride

-

Zinc metal strip

-

100 mL graduated cylinder

-

250 mL beaker

-

Emery paper

-

Analytical balance

-

Wash bottle with distilled water

Procedure:

-

Carefully measure 100.0 mL of a saturated lead(II) chloride solution into a clean, dry 250 mL beaker, avoiding the transfer of any undissolved solid.[9]

-

Clean the surface of a zinc metal strip with emery paper and accurately weigh it to the nearest 0.01 g.[9]

-

Place the weighed zinc strip into the beaker containing the saturated PbCl₂ solution. Allow the reaction to proceed overnight to ensure all the lead ions are displaced.[9]

-

The next day, carefully remove the zinc strip, ensuring that all the deposited lead crystals are dislodged into the beaker. Wash the strip with distilled water, collecting the washings in the beaker.[9]

-

Dry the zinc strip and weigh it again. The difference in mass corresponds to the mass of zinc that reacted.

-

The displaced lead crystals in the beaker can be collected, dried, and weighed as a confirmation, or the concentration of lead ions can be calculated from the stoichiometry of the reaction with zinc.

-

From the mass of reacted zinc, calculate the moles of zinc that reacted.

-

Using the stoichiometry of the single displacement reaction (Zn(s) + Pb²⁺(aq) → Zn²⁺(aq) + Pb(s)), determine the moles of Pb²⁺ ions present in the 100.0 mL of the saturated solution.

-

Calculate the molar concentration of Pb²⁺ ions.

-

Based on the dissolution equilibrium of PbCl₂ (PbCl₂(s) ⇌ Pb²⁺(aq) + 2Cl⁻(aq)), the concentration of Cl⁻ ions will be twice the concentration of Pb²⁺ ions.

-

Calculate the solubility product constant using the expression: Ksp = [Pb²⁺][Cl⁻]².

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of plumbous chloride. The quantitative data, presented in a clear tabular format, offers a quick reference for its fundamental characteristics. The experimental protocols for its synthesis and the determination of its solubility product constant provide practical guidance for laboratory work. Furthermore, the use of diagrams helps to visualize the structural and reactive nature of this compound. This comprehensive overview is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of plumbous chloride in their respective fields.

References

- 1. Question: Describe how to prepare a pure, dry sample of lead(II) chlorid.. [askfilo.com]

- 2. Lead (II) Chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. banglajol.info [banglajol.info]

- 4. Lead(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Lead (II) Chloride Formula: Definition, Structure and Properties [pw.live]

- 6. testbook.com [testbook.com]

- 7. Lead II Chloride Formula - Structure, Properties, Uses and FAQs [vedantu.com]

- 8. Preparing an insoluble salt in a precipitation reaction | Class experiment | RSC Education [edu.rsc.org]

- 9. fon10.weebly.com [fon10.weebly.com]

- 10. studylib.net [studylib.net]

Lead(II) Chloride: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, synthesis, and applications of Lead(II) Chloride (PbCl₂), a pivotal inorganic compound in various scientific domains.

This technical guide provides a detailed overview of Lead(II) Chloride, also known by its IUPAC nomenclature as Lead(II) chloride, for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines experimental protocols, and presents logical workflows to facilitate its use in a laboratory setting.

Core Chemical and Physical Properties

Lead(II) chloride is an inorganic compound with the chemical formula PbCl₂.[1][2] It presents as a white, odorless solid under ambient conditions and is poorly soluble in water.[1] Its natural mineral form is known as cotunnite.[1][3]

| Property | Value |

| CAS Number | 7758-95-4[1][4][5][6] |

| IUPAC Name | Lead(II) chloride[1][7] |

| Other Names | Lead dichloride, Plumbous chloride[1][4] |

| Molecular Formula | PbCl₂[1][2][5] |

| Molar Mass | 278.10 g/mol [1][4] |

| Appearance | White odorless solid[1][4] |

| Density | 5.85 g/cm³[1][4] |

| Melting Point | 501 °C (934 °F; 774 K)[1][4] |

| Boiling Point | 950 °C (1,740 °F; 1,220 K)[1][4] |

| Solubility in water | 0.99 g/100 mL (20 °C)[1][4] |

| Crystal Structure | Orthorhombic[1] |

Synthesis of Lead(II) Chloride

A common laboratory method for the synthesis of Lead(II) chloride involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with a chloride salt, like sodium chloride. This precipitation reaction yields solid Lead(II) chloride, which can then be isolated by filtration.

Experimental Protocol: Precipitation of Lead(II) Chloride

Objective: To synthesize Lead(II) chloride via a precipitation reaction.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium chloride (NaCl)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Filter paper

-

Funnel

-

Drying oven

Procedure:

-

Prepare a solution of lead(II) nitrate by dissolving a known mass of Pb(NO₃)₂ in a measured volume of distilled water in a beaker.

-

In a separate beaker, prepare a solution of sodium chloride by dissolving a stoichiometric amount of NaCl in distilled water.

-

Slowly add the sodium chloride solution to the lead(II) nitrate solution while continuously stirring with a glass rod. A white precipitate of lead(II) chloride will form.

-

Continue stirring for a few minutes to ensure the reaction goes to completion.

-

Set up a filtration apparatus with a funnel and filter paper.

-

Pour the mixture through the filter paper to collect the lead(II) chloride precipitate.

-

Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities.

-

Carefully transfer the filter paper with the precipitate to a watch glass and place it in a drying oven at a low temperature (e.g., 60-80 °C) to dry the solid.

-

Once completely dry, weigh the collected lead(II) chloride to determine the yield.

Applications in Research and Development

Lead(II) chloride serves as a crucial precursor in the synthesis of various other lead compounds. It is particularly important in the field of organometallic chemistry for the synthesis of organolead compounds.[1]

Synthesis of Organometallic Derivatives

Lead(II) chloride is a primary starting material for the synthesis of organometallic derivatives of lead, such as plumbocenes.[1] The alkylation of PbCl₂ can be achieved using Grignard reagents or organolithium compounds.[1]

Safety and Handling

Lead(II) chloride is classified as a hazardous substance. It is harmful if swallowed or inhaled and is suspected of causing cancer.[2] It may also damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[2][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Lead(II) chloride is a compound of significant interest in chemical research and development. Its well-defined properties and reactivity make it a valuable precursor for a range of applications, particularly in the synthesis of organometallic compounds. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.

References

- 1. Lead(II) chloride - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Lead II Chloride Formula - Structure, Properties, Uses and FAQs [vedantu.com]

- 4. Lead(II)_chloride [chemeurope.com]

- 5. scbt.com [scbt.com]

- 6. Flinn Chemicals, Lead Chloride [flinnsci.com]

- 7. Lead (II) Chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. Lead (II) Chloride - CAS No. 7758-95-4 [prochemonline.com]

Thermochemical Properties and Enthalpy of Formation of Lead(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical data for lead(II) chloride (PbCl₂), with a specific focus on its standard enthalpy of formation. The information herein is intended to support research and development activities where precise thermodynamic values are critical. This document summarizes quantitative data, outlines a relevant experimental protocol for determining the enthalpy of formation, and provides visualizations to illustrate fundamental thermodynamic relationships.

Thermochemical Data Summary

The standard thermochemical properties of lead(II) chloride at 298.15 K (25 °C) and 1 bar are summarized in the tables below. These values are essential for predicting the feasibility and energy changes of chemical reactions involving this compound.

Table 1: Standard Enthalpy and Gibbs Free Energy of Formation

| Compound | Formula | State | ΔfH⦵ (kJ/mol) | ΔGf° (kJ/mol) |

| Lead(II) Chloride | PbCl₂ | solid | -359.41[1][2] | -314.1[3] |

Table 2: Standard Molar Entropy

| Compound | Formula | State | S⦵ (J/mol·K) |

| Lead(II) Chloride | PbCl₂ | solid | 136.0[4][5] |

Standard Enthalpy of Formation (ΔfH⦵)

The standard enthalpy of formation of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For solid lead(II) chloride, the formation reaction is:

Pb(s) + Cl₂(g) → PbCl₂(s)

The standard enthalpy of formation for this reaction is -359.4 kJ/mol [6][7]. The negative sign indicates that the formation of lead(II) chloride from its elements is an exothermic process, releasing a significant amount of heat.

Experimental Protocol: Indirect Determination of Enthalpy of Formation via Calorimetry

Directly measuring the heat of formation of lead(II) chloride by reacting lead metal with chlorine gas in a calorimeter is experimentally challenging and hazardous. Therefore, an indirect method using Hess's Law is a more practical approach. Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.

This protocol describes the determination of the enthalpy of formation of PbCl₂(s) by measuring the enthalpy of reaction for the precipitation of lead(II) chloride from aqueous solutions of lead(II) nitrate (B79036) and potassium chloride.

Objective: To determine the standard enthalpy of formation of PbCl₂(s) indirectly using solution calorimetry and Hess's Law.

Principle: The enthalpy of formation can be calculated by combining the experimentally determined enthalpy of reaction for the precipitation of PbCl₂ with known standard enthalpies of formation for the other reactants and products in the aqueous reaction. The key reaction is:

Pb(NO₃)₂(aq) + 2 KCl(aq) → PbCl₂(s) + 2 KNO₃(aq)

Materials:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Digital thermometer (accurate to ±0.1 °C)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Analytical balance

-

Lead(II) nitrate (Pb(NO₃)₂) solid

-

Potassium chloride (KCl) solid

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare a known concentration solution of lead(II) nitrate (e.g., 0.5 M) by accurately weighing the solid and dissolving it in a volumetric flask with deionized water.

-

Prepare a known concentration solution of potassium chloride (e.g., 1.0 M) in a similar manner.

-

-

Calorimeter Setup:

-

Assemble the coffee-cup calorimeter, placing it in a beaker for stability.

-

Place a magnetic stir bar in the calorimeter.

-

-

Calorimetry Measurement:

-

Accurately measure a specific volume (e.g., 50.0 mL) of the Pb(NO₃)₂(aq) solution and transfer it into the calorimeter.

-

Allow the solution to reach thermal equilibrium and record the initial temperature (T_initial) at regular intervals for a few minutes to establish a stable baseline.

-

Accurately measure a specific volume (e.g., 50.0 mL) of the KCl(aq) solution. Ensure it is at the same temperature as the lead(II) nitrate solution.

-

Quickly add the KCl(aq) solution to the calorimeter, replace the lid, and begin stirring.

-

Record the temperature at regular intervals (e.g., every 15 seconds) until a maximum temperature (T_final) is reached and the temperature begins to steadily decrease.

-

-

Data Analysis:

-

Plot temperature versus time to determine the change in temperature (ΔT) by extrapolating the cooling curve back to the time of mixing.

-

Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m × c × ΔT

-

m : total mass of the final solution (assume the density of the solution is approximately that of water, 1.0 g/mL).

-

c : specific heat capacity of the solution (assume it is the same as water, 4.184 J/g·K).

-

-

The heat of reaction (q_rxn) is the negative of the heat absorbed by the solution (q_rxn = -q_solution), assuming negligible heat loss to the calorimeter.

-

Calculate the number of moles of PbCl₂ precipitated, based on the limiting reactant.

-

Determine the enthalpy of reaction (ΔH_rxn) in kJ/mol of PbCl₂ formed.

-

-

Hess's Law Calculation:

-

Use the experimentally determined ΔH_rxn and the known standard enthalpies of formation (ΔfH⦵) for Pb(NO₃)₂(aq), KCl(aq), and KNO₃(aq) to calculate the enthalpy of formation of PbCl₂(s) using the following relationship: ΔH_rxn = [ΔfH⦵(PbCl₂(s)) + 2 × ΔfH⦵(KNO₃(aq))] - [ΔfH⦵(Pb(NO₃)₂(aq)) + 2 × ΔfH⦵(KCl(aq))]

-

Rearrange the equation to solve for ΔfH⦵(PbCl₂(s)).

-

Visualizing Thermochemical Relationships

The following diagrams illustrate the logical flow of the formation reaction and the relationship between key thermodynamic quantities.

Caption: Formation of solid PbCl₂ from its elements.

Caption: Interrelation of key thermochemical data.

References

Unraveling the Photodecomposition of Lead Chloride: A Technical Deep Dive

For Immediate Release

A Comprehensive Guide for Researchers on the Photodecomposition Mechanism of Lead Chloride Under UV Radiation

This technical guide provides an in-depth exploration of the photodecomposition mechanism of solid this compound (PbCl₂) when exposed to ultraviolet (UV) radiation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, details experimental methodologies, and proposes a mechanistic framework based on available spectroscopic and theoretical data. While direct quantitative data such as the quantum yield for solid PbCl₂ photolysis remains elusive in the current body of literature, this guide outlines the established principles and necessary experimental protocols to determine these critical parameters.

Core Mechanism: From Photon Absorption to Material Decomposition

The photodecomposition of solid this compound is initiated by the absorption of UV photons with energy exceeding the material's band gap. This process leads to the formation of elemental lead (Pb) and gaseous chlorine (Cl₂), which can exist as both atomic (Cl) and molecular (Cl₂) species. The overall reaction can be summarized as:

PbCl₂ (s) + hν (UV) → Pb (s) + Cl₂ (g)

The mechanism is understood to be a surface-level phenomenon, where the initial absorption of a UV photon creates an excited state within the crystal lattice.

Primary Photochemical Process

Upon absorbing a UV photon, a valence band electron in the PbCl₂ crystal is promoted to the conduction band, creating an electron-hole pair, also known as an exciton.

-

Step 1: Excitation: PbCl₂ + hν → (e⁻ + h⁺) [Exciton]

These excitons can subsequently dissociate into free electrons and holes.

Role of Crystal Defects and Intermediates

Crystal defects, such as anion vacancies (missing Cl⁻ ions), are believed to play a crucial role in the photodecomposition process. These defects can act as trapping sites for the photogenerated electrons and holes, initiating the chemical transformation.

-

Step 2: Electron Trapping and Lead Formation: An electron can be trapped at a Pb²⁺ ion, reducing it to elemental lead. This process may occur in stages, potentially involving a transient Pb⁺ intermediate. Pb²⁺ + 2e⁻ → Pb⁰

-

Step 3: Hole Trapping and Chlorine Formation: The holes (h⁺), which are essentially electron vacancies, can be trapped by chloride ions (Cl⁻). This neutralizes the chloride ions, leading to the formation of chlorine atoms (Cl•). These highly reactive atoms can then combine to form molecular chlorine (Cl₂). 2Cl⁻ + 2h⁺ → 2Cl• → Cl₂ (g)

The formation of F-centers, which are anionic vacancies occupied by one or more unpaired electrons, is a known phenomenon in the photochemistry of ionic crystals and is likely involved in the photodecomposition of PbCl₂.[1][2][3][4][5]

The following diagram illustrates the proposed photodecomposition pathway:

References

Unraveling the Bent Molecular Structure of Gaseous PbCl₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bent molecular structure of gaseous lead(II) chloride (PbCl₂). The content delves into the experimental determination of its geometry and the theoretical models that explain its non-linear arrangement, offering valuable insights for professionals in research and development.

Molecular Geometry and Bond Parameters

The molecular structure of gaseous PbCl₂ has been determined experimentally to be bent, a deviation from the linear geometry predicted by simple valence bond theory for a triatomic molecule with a central atom from group 14. This bent configuration is a consequence of the electronic structure of the lead atom, influenced by the presence of a stereochemically active lone pair of electrons.

| Parameter | Value | Experimental Method |